molecular formula C12H16O3 B7882366 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester CAS No. 19820-47-4

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester

Cat. No.: B7882366
CAS No.: 19820-47-4
M. Wt: 208.25 g/mol
InChI Key: ASIMJPKPWCJCKI-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C12H16O3. It is a derivative of 2,2-dimethylpropanoic acid, where the carboxylic acid group is esterified with 4-methoxyphenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid and 4-methoxyphenol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of 2,2-dimethylpropanoic acid, 4-methoxyphenyl ester may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The process may also include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Alkaline Hydrolysis

Reaction conditions:

  • Reagent: 1 M sodium hydroxide solution

  • Temperature: Room temperature

  • Time: Approximately 80 hours

The reaction yields 2,2-dimethylpropanoic acid and 4-methoxyphenol as products.

Acidic Hydrolysis

While specific data for the acidic hydrolysis of this compound is not provided in the search results, it is expected to follow general ester hydrolysis mechanisms under acidic conditions.

  • Transesterification

Transesterification reactions can occur with other alcohols, replacing the 4-methoxyphenyl group with a different alkyl or aryl group.

  • Amide Formation

The ester can react with amines to form amides. This reaction typically involves nucleophilic acyl substitution.

Reaction conditions:

  • Reagents: Primary or secondary amines

  • Catalyst: May require heating or use of a catalyst

  • Solvent: Typically polar aprotic solvents

  • Reduction Reactions

While not explicitly mentioned for this compound, esters can generally undergo reduction to form alcohols.

Potential reaction conditions:

  • Reagents: LiAlH4 or NaBH4

  • Solvent: Anhydrous ether or THF

  • Temperature: 0°C to room temperature

  • C-C Bond Formation

The compound can participate in C-C bond formation reactions, particularly through its aromatic ring .

Electrophilic Aromatic Substitution

The methoxy group on the phenyl ring activates it towards electrophilic aromatic substitution reactions, such as halogenation or nitration.

  • Oxidation of the Methoxy Group

The methoxy group can potentially undergo oxidation to form aldehydes or carboxylic acids, although this would require harsh conditions due to its stability.

Reaction TypeConditionsProductsMechanism
Alkaline Hydrolysis1 M NaOH, room temp, 80h2,2-dimethylpropanoic acid + 4-methoxyphenolBAc2
TransesterificationOther alcohols, catalystNew ester + 4-methoxyphenolNucleophilic acyl substitution
Amide FormationAmines, heat or catalystAmide derivativeNucleophilic acyl substitution
ReductionLiAlH4 or NaBH4, anhydrous conditionsAlcohol derivativesHydride addition
C-C Bond FormationLewis acid catalystsSubstituted derivativesElectrophilic aromatic substitution

Scientific Research Applications

Chemical Biology Applications

Selective Protein Labeling
One of the primary applications of 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester is in the selective labeling of proteins. The compound has been shown to add selectively to Gly-His tags on proteins without reacting with the epsilon amino groups of surface-accessible lysines. This specificity enables researchers to label proteins at desired locations, facilitating studies on protein function and interactions .

Regiospecific Acylation
The compound's ability to perform regiospecific acylation at the N-terminus of proteins presents opportunities for developing novel bioconjugates. This method can enhance the stability and functionality of therapeutic proteins, thereby improving their efficacy in biopharmaceutical applications .

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 2,2-Dimethylpropanoic acid exhibit potent activity against cancer cells. A study synthesized a series of compounds based on this ester and evaluated their effects on colon cancer cell proliferation. The results showed that certain derivatives acted as histone deacetylase inhibitors (HDACIs), demonstrating significant antiproliferative activity against various cancer cell lines, including HeLa and HCT-116 cells .

CompoundIC50 (μM)Target
Doxorubicin2.29General cancer cells
Compound 7a0.69TRAP1 in cancer cells
Compound 7g0.81TRAP1 in cancer cells

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves interaction with key protein targets such as HSP90 and TRAP1, which are known to play roles in cancer cell survival and proliferation. The selective inhibition of these proteins suggests that derivatives of 2,2-Dimethylpropanoic acid could serve as leads for developing new anticancer therapies .

Other Biological Applications

Polycystic Ovary Syndrome (PCOS)
Recent studies have explored the use of chitosan-based systems incorporating phenolic derivatives like this compound for treating conditions such as PCOS. These systems were evaluated for their impact on hormonal and biochemical factors in animal models, suggesting potential therapeutic applications in endocrine disorders .

Mechanism of Action

The mechanism by which 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can be compared with other similar esters, such as:

  • 2,2-Dimethylpropanoic acid, phenyl ester: This compound differs only in the substitution of the phenol group, which can affect its reactivity and applications.

  • 2,2-Dimethylpropanoic acid, 4-hydroxyphenyl ester: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical properties and uses.

Biological Activity

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester, is an organic compound that has garnered attention for its potential biological activities. This ester is part of a broader category of phenolic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16O3C_{12}H_{16}O_3, with a molecular weight of approximately 208.25 g/mol. Its structure includes a dimethylpropanoic acid moiety linked to a 4-methoxyphenyl group, which contributes to its biological properties.

Molecular Structure

The molecular structure can be represented as follows:

InChI InChI 1S C12H16O3 c1 12 2 3 11 13 15 10 4 6 14 5 7 10 h4 7H 1 3H3\text{InChI }\text{InChI 1S C12H16O3 c1 12 2 3 11 13 15 10 4 6 14 5 7 10 h4 7H 1 3H3}

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Research indicates that this compound may exhibit significant antioxidant activity due to its phenolic structure. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of 2,2-Dimethylpropanoic acid. For instance, modifications of similar compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHeLa0.69
Methyl-3-(4-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanoateColon CancerNot specified

These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another area of interest is the inhibition of DPP-4, an enzyme implicated in type 2 diabetes mellitus. Compounds similar to 2,2-Dimethylpropanoic acid have been studied for their ability to inhibit DPP-4 activity:

Compound ClassDPP-4 Inhibition ActivityReference
Phenolic EstersHigh

Inhibiting DPP-4 can enhance insulin secretion and improve glycemic control.

Study on Hormonal Regulation

A study involving the administration of flaxseed extract containing phenolic compounds (including derivatives of 2,2-Dimethylpropanoic acid) demonstrated significant effects on hormonal regulation in female rats with polycystic ovary syndrome (PCOS). The treatment showed improvements in biochemical markers such as insulin and testosterone levels after 16 days:

Treatment GroupInsulin Level (µU/mL)Testosterone Level (ng/mL)
Control150.5
FSE + Chitosan80.3

This indicates the potential therapeutic effects of phenolic compounds on hormonal balance and metabolic disorders .

Synthesis and Structure Activity Relationship (SAR)

Research has focused on synthesizing various derivatives of the compound to enhance its biological activity. The structure-activity relationship studies have revealed that specific modifications can significantly increase potency against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2,2-dimethylpropanoic acid, 4-methoxyphenyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves acid-catalyzed esterification between 2,2-dimethylpropanoic acid (pivalic acid) and 4-methoxyphenol. Key steps include:

  • Catalyst Selection : Sulfuric acid or HCl is commonly used to protonate the carbonyl oxygen, enhancing electrophilicity .
  • Reflux Conditions : Heating under reflux (e.g., 80–100°C) ensures continuous removal of water via a Dean-Stark trap, driving the equilibrium toward ester formation .
  • Purification : Distillation or recrystallization is critical for isolating high-purity product. For example, column chromatography with ethyl acetate/hexane gradients can resolve unreacted phenol or acid byproducts .

Yield Optimization : Excess 4-methoxyphenol (1.2–1.5 equivalents) improves conversion, while inert atmospheres (N₂/Ar) prevent oxidation of the methoxy group .

Q. Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR :
    • Ester Methyl Groups : A singlet at δ 1.2–1.3 ppm for the (CH₃)₃C group .
    • Methoxy Group : A singlet at δ 3.8–3.9 ppm for the OCH₃ .
    • Aromatic Protons : Two doublets (δ 6.8–7.2 ppm) for the para-substituted phenyl ring .
  • IR Spectroscopy :
    • Strong ester C=O stretch at ~1740 cm⁻¹ and aryl-OCH₃ bend at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 222 (C₁₂H₁₆O₃⁺) with fragmentation patterns indicating loss of COOCH₃ (Δ m/z = 59) .

Purity Assessment : HPLC with UV detection (λ = 254 nm) can quantify residual reactants; ≥98% purity is achievable with proper purification .

Q. Basic: What are the common chemical reactions of this ester, and what factors affect its reactivity?

Methodological Answer:

  • Hydrolysis :
    • Acidic : Slow hydrolysis due to steric hindrance from the (CH₃)₃C group. Concentrated HCl at 100°C yields 4-methoxyphenol and pivalic acid .
    • Basic (Saponification) : Requires prolonged heating with NaOH/EtOH. Steric effects reduce reaction rates compared to linear esters .
  • Electrophilic Aromatic Substitution :
    • The methoxy group directs substitution to the ortho/para positions. Nitration (HNO₃/H₂SO₄) produces nitro derivatives, but steric bulk may limit reactivity .

Stability : The ester is stable under anhydrous conditions but degrades in strong acids/bases or UV light, necessitating storage at 2–8°C in amber vials .

Q. Advanced: How does steric hindrance from the 2,2-dimethyl group influence hydrolysis kinetics compared to less hindered esters?

Methodological Answer:

  • Taft Steric Parameter (Es) : The (CH₃)₃C group has a high Es value (~-1.54), significantly slowing nucleophilic attack at the ester carbonyl.
  • Kinetic Studies :
    • Second-order rate constants (k₂) for alkaline hydrolysis are ~10-fold lower than methyl acetate analogs, as shown by pH-stat titration .
    • Computational modeling (DFT) reveals increased activation energy due to hindered tetrahedral intermediate formation .

Experimental Design : Compare hydrolysis rates under standardized conditions (e.g., 0.1 M NaOH, 25°C) using UV-Vis monitoring of phenol release .

Q. Advanced: What computational approaches model the electronic structure and bioactivity of this ester?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at B3LYP/6-31G(d) to calculate HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attack .
    • ESP maps highlight electron-rich regions (methoxy group) for interaction with biomolecules .
  • Molecular Docking :
    • Dock the ester into enzyme active sites (e.g., esterases or cytochrome P450) using AutoDock Vina. The steric bulk may reduce binding affinity compared to smaller esters .

Validation : Correlate computational results with experimental kinetic data or XRD crystal structures (if available) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Dependent Effects :
    • At low concentrations (2–5 μM), ROS scavenging may dominate (antioxidant), while higher doses (>10 μM) induce cytotoxicity via mitochondrial dysfunction, as seen in RAW264.7 macrophage studies .
  • Assay Variability :
    • Standardize assays (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) across cell lines (e.g., HeLa vs. A549). Control for esterase activity, which hydrolyzes the ester intracellularly .
  • Metabolite Analysis :
    • Use LC-MS to quantify hydrolysis products (e.g., 4-methoxyphenol) in cell lysates, linking bioactivity to specific metabolites .

Properties

IUPAC Name

(4-methoxyphenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)11(13)15-10-7-5-9(14-4)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMJPKPWCJCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312372
Record name 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19820-47-4
Record name NSC254050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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